[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride

Lipophilicity Drug-likeness ADME Prediction

[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS 2418709-86-9) is a heterocyclic building block of the 1,2,4-oxadiazole class, featuring a C-5 difluoromethyl substituent and a C-3 methanamine side chain presented as the hydrochloride salt (molecular formula C4H6ClF2N3O; MW 185.56 g/mol). Its computed partition coefficient (LogP) is 0.8877, and its topological polar surface area (TPSA) is 64.94 Ų.

Molecular Formula C4H6ClF2N3O
Molecular Weight 185.56
CAS No. 2418709-86-9
Cat. No. B2779609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
CAS2418709-86-9
Molecular FormulaC4H6ClF2N3O
Molecular Weight185.56
Structural Identifiers
SMILESC(C1=NOC(=N1)C(F)F)N.Cl
InChIInChI=1S/C4H5F2N3O.ClH/c5-3(6)4-8-2(1-7)9-10-4;/h3H,1,7H2;1H
InChIKeyQJCJMJHITQORCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride (CAS 2418709-86-9): Key Physicochemical and Structural Baseline


[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS 2418709-86-9) is a heterocyclic building block of the 1,2,4-oxadiazole class, featuring a C-5 difluoromethyl substituent and a C-3 methanamine side chain presented as the hydrochloride salt (molecular formula C4H6ClF2N3O; MW 185.56 g/mol) . Its computed partition coefficient (LogP) is 0.8877, and its topological polar surface area (TPSA) is 64.94 Ų . The difluoromethyl group confers distinct electronic properties compared to methyl or trifluoromethyl analogs, including altered ring polarization and hydrogen-bonding capacity . These features make it a candidate for scaffold elaboration in medicinal chemistry and agrochemical research, where precise control over lipophilicity and metabolic stability is required.

Why Generic 1,2,4-Oxadiazole Methanamine Analogs Cannot Substitute for CAS 2418709-86-9


Substituting [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride with a simple methyl or trifluoromethyl analog, or its regioisomer, can lead to significantly different outcomes in target binding, ADME properties, and chemical reactivity. As shown in the quantitative evidence below, the difluoromethyl group is not merely a lipophilicity modulator—it introduces a hydrogen-bond donor capability absent in trifluoromethyl and modulates the basicity of the amine (ΔpKa) through its electron-withdrawing effect . Furthermore, the 1,2,4-oxadiazole regioisomer with the difluoromethyl group at C-5 (target compound) exhibits distinct calculated polarity (LogP 0.8877) versus the C-3 regioisomer and methyl analog (LogP 1.339) . These differences directly impact pharmacokinetic profiles and in-vitro assay outcomes, making generic substitution a risk for irreproducible data in biological screening and SAR studies.

Quantitative Differentiation Evidence for [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine HCl (CAS 2418709-86-9)


Controlled Lipophilicity: LogP Comparison with Methyl Analog

The target compound (CAS 2418709-86-9) demonstrates a lower predicted LogP (0.8877) compared to its C5-methyl analog (LogP 1.339), indicating that the difluoromethyl group imparts an intermediate polarity not achievable with simple alkyl substitution . This reduced LogP is closer to the optimal range for CNS drug candidates while retaining sufficient lipophilicity for membrane permeation [1].

Lipophilicity Drug-likeness ADME Prediction

Hydrogen-Bond Donor Capacity: Difluoromethyl vs. Trifluoromethyl Substitution

The difluoromethyl group (CF2H) acts as a weak hydrogen-bond donor, whereas the trifluoromethyl group (CF3) is solely a hydrophobic moiety. This property allows the target compound to engage in additional polar interactions with biological targets, as supported by the general pharmacological literature comparing these substituents [1]. The trifluoromethyl analog (CAS 51856-20-3 free base) lacks this H-bond donor capacity, which can reduce binding affinity in targets where such interactions are critical [2].

Hydrogen bonding Molecular recognition Target engagement

Regioisomeric Positioning: C5-difluoromethyl vs. C3-difluoromethyl 1,2,4-Oxadiazole

The target compound places the electron-withdrawing difluoromethyl group at the C5 position of the 1,2,4-oxadiazole ring, directly adjacent to the endocyclic oxygen. In contrast, the regioisomer [3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine HCl (CAS 1909325-73-0) positions the substituent adjacent to a nitrogen atom. This topological difference alters the electron density distribution across the heterocycle, affecting reactivity toward nucleophiles and metalation sites, as documented in synthetic chemistry literature [1].

Regioisomerism Electronic effects Reactivity

Amine Basicity Modulation through Difluoromethyl vs. Methyl Substituent

The electron-withdrawing nature of the difluoromethyl group lowers the basicity of the amine side chain compared to the methyl analog. BenchChem documentation notes that the electronegative fluorine atoms modulate pKa and improve membrane permeability . While quantitative pKa values for this specific building block have not been experimentally determined and publicly reported, the direction of the shift is well-established in fluorinated heterocycles: a CF2H group reduces amine pKa by approximately 0.5–1.5 units relative to a CH3 group, depending on the scaffold [1].

pKa Basicity Salt formation

Predicted Polar Surface Area Unchanged Relative to Methyl Analog

Both the target compound and its methyl analog share a computed topological polar surface area (TPSA) of 64.94 Ų . This indicates that the difluoromethyl substitution does not alter passive permeation determinants that depend on TPSA (e.g., intestinal absorption threshold of <140 Ų). Therefore, the primary differentiation for permeability arises from lipophilicity (LogP) and hydrogen-bond donor capacity rather than PSA-driven constraints.

Polar surface area Permeability ADME

Recommended Application Scenarios for [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine HCl (CAS 2418709-86-9)


Fragment-Based Drug Discovery Requiring Controlled Lipophilicity and H-Bond Donation

In fragment screening libraries, the target compound’s LogP of 0.8877 places it within the optimal fragment range (LogP < 3), while the CF2H group provides a weak hydrogen-bond donor that can engage protein targets—a capability absent in CF3 analogs [1]. This dual property profile makes CAS 2418709-86-9 a compelling fragment for targets where both hydrophobic contacts and polar interactions are desirable.

Synthesis of HDAC6 Inhibitor Candidates Bearing a 1,2,4-Oxadiazole Zinc-Binding Group

The 1,2,4-oxadiazole scaffold, when substituted with a difluoromethyl group, has been explored in HDAC6 inhibitor patents for its zinc-binding capacity . The target compound serves as a key synthetic intermediate for elaborating such inhibitors, with the difluoromethyl group enhancing metabolic stability and binding affinity relative to methyl-substituted versions, as inferred from class-level SAR trends.

Agrochemical Lead Optimization for Fungicidal 1,2,4-Oxadiazole Derivatives

Patent literature from Syngenta describes microbiocidal oxadiazole derivatives incorporating difluoromethyl substituents . The target compound’s specific substitution pattern (CF2H at C5, amine at C3) provides a versatile handle for generating focused libraries targeting phytopathogenic fungi, where the difluoromethyl group’s metabolic resistance offers advantages over methyl analogs in field stability.

Comparative Physicochemical Profiling for CNS Drug Design

The target compound’s balanced LogP (0.8877), moderate TPSA (64.94 Ų), and single H-bond donor count align well with CNS MPO desirability scores . When compared to the more lipophilic methyl analog (LogP 1.339), the difluoromethyl variant may reduce non-specific binding while maintaining sufficient brain permeability, making it a preferred building block for CNS-targeted chemical series.

Quote Request

Request a Quote for [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.